4-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-fluoro-N-methylbenzamide
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Overview
Description
4-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-fluoro-N-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the azetidine family and has a unique structure that makes it a promising candidate for drug development.
Mechanism Of Action
The mechanism of action of 4-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-fluoro-N-methylbenzamide is not fully understood. However, studies have shown that this compound has the potential to inhibit the activity of certain enzymes and receptors, which may be involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-fluoro-N-methylbenzamide has several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and modulate neurotransmitter release.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-fluoro-N-methylbenzamide in lab experiments is its unique structure, which allows for the exploration of new therapeutic targets. However, the limitations of this compound include its limited solubility and potential toxicity.
Future Directions
There are several future directions for the research and development of 4-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-fluoro-N-methylbenzamide. These include exploring its potential applications in the treatment of infectious diseases, investigating its effects on the immune system, and developing new formulations to improve its solubility and bioavailability.
In conclusion, 4-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-fluoro-N-methylbenzamide is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic uses.
Synthesis Methods
The synthesis of 4-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-fluoro-N-methylbenzamide involves several steps. The first step involves the reaction of 3-cyanopyrazine-2-carboxylic acid with 4-bromoaniline to form the corresponding amide. The amide is then subjected to a cyclization reaction with N-methyl-3-(2-fluorobenzyl)acrylamide to form the final product.
Scientific Research Applications
The unique structure of 4-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-fluoro-N-methylbenzamide has made it a promising candidate for drug development. Several studies have been conducted to investigate the potential applications of this compound in various fields, including cancer research, neuroscience, and infectious diseases.
properties
IUPAC Name |
4-bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-fluoro-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFN5O/c1-22(16(24)12-3-2-10(17)6-13(12)18)11-8-23(9-11)15-14(7-19)20-4-5-21-15/h2-6,11H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVZTXSZOMACRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)C3=C(C=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-fluoro-N-methylbenzamide |
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